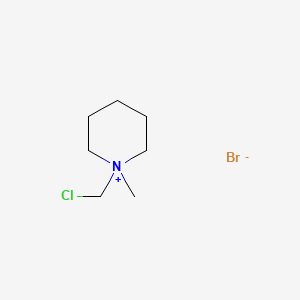
3,5-Diiodo-4-hydroxybenzoic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-4-hydroxybenzoic acid sodium salt is a halogenated benzoic acid derivative. This compound is known for its unique chemical properties and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The presence of iodine atoms in its structure contributes to its distinct reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-4-hydroxybenzoic acid sodium salt typically involves the iodination of 4-hydroxybenzoic acid. The process can be summarized as follows:
Iodination Reaction: 4-hydroxybenzoic acid is treated with iodine and an oxidizing agent, such as potassium iodate, in an acidic medium. This reaction introduces iodine atoms at the 3 and 5 positions of the benzene ring.
Neutralization: The resulting 3,5-diiodo-4-hydroxybenzoic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diiodo-4-hydroxybenzoic acid sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate esterification reactions.
Major Products
Substituted Derivatives: Products with different functional groups replacing the iodine atoms.
Oxidized or Reduced Forms: Derivatives with altered oxidation states of the hydroxyl group.
Esters: Esterified forms of the compound with various alcohols.
Aplicaciones Científicas De Investigación
3,5-Diiodo-4-hydroxybenzoic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into aromatic compounds.
Biology: Studied for its effects on plant growth and development, particularly in relation to ethylene production and root elongation
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3,5-Diiodo-4-hydroxybenzoic acid sodium salt involves its interaction with specific molecular targets and pathways:
Ethylene Inhibition: The compound is known to inhibit ethylene action in plants, which affects root elongation and growth under various environmental stresses
Cell Wall Extensibility: It modifies the cell wall extensibility factor, leading to changes in root elongation and mechanical properties of plant roots
Comparación Con Compuestos Similares
3,5-Diiodo-4-hydroxybenzoic acid sodium salt can be compared with other halogenated benzoic acids:
3,5-Diiodosalicylic Acid: Similar structure but with an additional hydroxyl group at the ortho position relative to the carboxyl group.
4-Hydroxy-3,5-diiodobenzoic Acid: The parent compound without the sodium salt form.
Ioxynil: A related compound used as a herbicide, with similar iodine substitution on the benzene ring.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in various research contexts.
Propiedades
IUPAC Name |
sodium;4-hydroxy-3,5-diiodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O3.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,10H,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPHYDZBGCNXNL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(chloromethyl)-2,2-dimethyl-1H-benzo[f]isoquinoline;hydrochloride](/img/structure/B8094284.png)
![Benzyl-(furan-2-ylmethyl)-[5-(iodomethyl)-1,3-thiazolidin-2-ylidene]azanium;iodide](/img/structure/B8094286.png)



![1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium;bromide](/img/structure/B8094308.png)

![Methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate;bromide](/img/structure/B8094324.png)
![Methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate;bromide](/img/structure/B8094330.png)

![1-[(4-Chlorophenyl)methyl]-1-methylpiperidin-1-ium;chloride](/img/structure/B8094341.png)

![1-[(3-Chlorophenyl)methyl]pyridin-1-ium;bromide](/img/structure/B8094357.png)

